(3,4-Dimethoxybenzyl)(4-methylbenzyl)amine
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Overview
Description
(3,4-Dimethoxybenzyl)(4-methylbenzyl)amine is an organic compound with the molecular formula C17H21NO2 It is characterized by the presence of two benzyl groups, one substituted with methoxy groups at the 3 and 4 positions, and the other with a methyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethoxybenzyl)(4-methylbenzyl)amine typically involves the reaction of 3,4-dimethoxybenzyl chloride with 4-methylbenzylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The methoxy groups can undergo oxidation to form corresponding quinones.
Reduction: The benzylamine moiety can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(3,4-Dimethoxybenzyl)(4-methylbenzyl)amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,4-Dimethoxybenzyl)(4-methylbenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups can influence the compound’s binding affinity and specificity, affecting its biological activity. The pathways involved may include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
3,4-Dimethoxybenzylamine: Similar structure but lacks the 4-methylbenzyl group.
4-Methylbenzylamine: Similar structure but lacks the 3,4-dimethoxybenzyl group.
p-Methoxybenzyl (PMB): Used as a protective group in organic synthesis, more labile than benzyl.
Uniqueness: (3,4-Dimethoxybenzyl)(4-methylbenzyl)amine is unique due to the presence of both methoxy and methyl substituents, which can enhance its solubility, stability, and reactivity compared to its analogs. This dual substitution pattern provides a versatile platform for further functionalization and application in various fields.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-(4-methylphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-13-4-6-14(7-5-13)11-18-12-15-8-9-16(19-2)17(10-15)20-3/h4-10,18H,11-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTQDKLLCBJJHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CC(=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356755 |
Source
|
Record name | 1-(3,4-Dimethoxyphenyl)-N-[(4-methylphenyl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
418785-77-0 |
Source
|
Record name | 1-(3,4-Dimethoxyphenyl)-N-[(4-methylphenyl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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